Desmethyl Cerivastatin-O-beta-D-glucuronide is a significant metabolite of Cerivastatin, a statin previously utilized for lowering cholesterol levels. This compound is primarily recognized for its role in pharmacokinetics and metabolism studies related to statins. The molecular formula of Desmethyl Cerivastatin-O-beta-D-glucuronide is C31H40FNO11, with a molecular weight of 621.66 g/mol. It is classified as a glucuronide conjugate, which plays a crucial role in the metabolism of various drugs through the process of glucuronidation, facilitating their excretion from the body.
The synthesis of Desmethyl Cerivastatin-O-beta-D-glucuronide involves the glucuronidation of Desmethyl Cerivastatin, which is catalyzed by specific enzymes known as UDP-glucuronosyltransferases. This enzymatic reaction typically requires uridine diphosphate glucuronic acid as a co-substrate. The synthesis can be performed under controlled laboratory conditions to optimize yield and purity.
Desmethyl Cerivastatin-O-beta-D-glucuronide features a complex structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:
The detailed structural representation can be derived from its molecular formula and known stereochemistry. The stereochemical configuration at various carbon centers (3S, 4S, 5S, 6R) indicates specific spatial arrangements that are crucial for its biological activity.
Desmethyl Cerivastatin-O-beta-D-glucuronide can undergo various chemical transformations:
The conditions for these reactions can vary significantly based on the reagents used and may require specific solvents (e.g., methanol) and catalysts (e.g., palladium on carbon) to achieve desired outcomes .
Desmethyl Cerivastatin-O-beta-D-glucuronide primarily exerts its effects through the inhibition of hydroxymethylglutaryl-coenzyme A reductase. This enzyme is pivotal in cholesterol biosynthesis, converting hydroxymethylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol production.
Desmethyl Cerivastatin-O-beta-D-glucuronide is typically a white to off-white solid at room temperature. Its solubility in water is enhanced due to its multiple hydroxyl groups.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity during synthesis .
Desmethyl Cerivastatin-O-beta-D-glucuronide has several scientific applications:
Desmethyl Cerivastatin-O-beta-D-glucuronide (DCG) is a phase II metabolite of cerivastatin formed via enzymatic glucuronidation. Its structure comprises cerivastatin’s pharmacophore linked to glucuronic acid via a β-glycosidic bond at the desmethylated phenolic oxygen. The IUPAC name, (2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, specifies stereochemistry at multiple chiral centers [2] [6]. Key structural features include:
Table 1: Structural Identifiers of DCG
Parameter | Value |
---|---|
CAS Registry Number | 212616-56-3 |
SMILES | CC(C)c1c(c(c(c(n1)C(C)C)/C=C/C@HO)c2ccc(cc2)F)CO[C@H]3C@HO |
InChIKey | AKMUKCNIVAOAKJ-QXQRHCPRSA-N |
Stereochemical descriptors | (2S,3S,4S,5R,6R)-glucuronide; (3S,5R)-dihydroxyhexenyl side chain |
Mass spectrometry (MS) with Electron Activated Dissociation (EAD) enables unambiguous differentiation from potential isomers (e.g., N-glucuronides) by generating diagnostic fragments retaining glucuronic acid (m/z 175) and cerivastatin-specific ions [10].
DCG has the molecular formula C₃₁H₄₀FNO₁₁ and a molecular weight of 621.65 g/mol [1] [5]. Its physicochemical profile is defined by:
Table 2: Physicochemical Properties of DCG vs. Cerivastatin
Property | DCG | Cerivastatin | Biological Implication |
---|---|---|---|
Molecular weight | 621.65 g/mol | 459.58 g/mol | Increased size affects membrane transport |
logP (calculated) | 1.42 | 4.40 | Reduced lipophilicity limits cellular uptake |
Hydrogen bond donors | 8 | 3 | Enhanced solubility in aqueous media |
Hydrogen bond acceptors | 13 | 7 | Increased renal excretion potential |
These properties govern DCG’s pharmacokinetic behavior, favoring biliary excretion and limiting passive diffusion into myocytes [7].
DCG is formed in vivo via two primary routes:
Enzymatic Biosynthesis
Chemical Synthesis
Industrial production (e.g., by ClearSynth®) employs:
Table 3: Synthesis Methods for DCG
Method | Yield | Key Step | Application |
---|---|---|---|
Enzymatic (hepatocytes) | <5% | UGT1A1-mediated conjugation | Metabolic studies |
Chemical (Koenigs-Knorr) | 40-60% | Silver-promoted glycosylation | Reference standard production |
Solid-phase synthesis | 25-30% | Immobilized glucuronyl donor | Research-scale purification |
Bioconjugation kinetics follow Michaelis-Menten parameters: Kₘ = 18 μM, Vₘₐₓ = 0.8 nmol/min/mg protein in human liver microsomes [4].
DCG’s stability is pH- and temperature-dependent, with implications for bioanalysis and storage:
Degradation Pathways
Analytical Challenges
Stabilization Strategies
Table 4: Stability Profile of DCG
Condition | Half-life | Primary Degradant |
---|---|---|
pH 7.4 (37°C) | 8.2 hours | Acyl-migrated isomers |
pH 8.0 (37°C) | 1.8 hours | Open-chain glucuronide forms |
Human plasma (37°C) | 3.1 hours | Desmethyl cerivastatin |
Rat hepatocytes (37°C) | 6.5 hours | β→α anomers |
Enzymatic degradation predominates in vivo, with CYP2C8-mediated oxidation of the aglycone further accelerating clearance [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0